(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is a synthetic organic compound characterized by the presence of an azepane ring, a difluoromethoxy-substituted phenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the difluoromethoxy group.
Scientific Research Applications
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-Piperidinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-3-(1-Morpholinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
Properties
Molecular Formula |
C16H19F2NO2 |
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Molecular Weight |
295.32 g/mol |
IUPAC Name |
(E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)21-14-7-5-13(6-8-14)15(20)9-12-19-10-3-1-2-4-11-19/h5-9,12,16H,1-4,10-11H2/b12-9+ |
InChI Key |
DTPUFNLEHIHJBO-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
C1CCCN(CC1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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